OFET Hole Mobility: Phenyl-Substituted ICZs Outperform Alkyl-Substituted Analogs by Orders of Magnitude
In a systematic OFET study comparing indolo[3,2-b]carbazole derivatives bearing alkyl, phenyl, and thienyl N-substituents, phenyl-substituted ICZs consistently delivered the highest p-type hole mobilities, reaching 0.2 cm² V⁻¹ s⁻¹ with on/off current ratios exceeding 10⁶ [1]. This performance is attributed to efficient intermolecular π-orbital overlap enabled by the phenyl substituents, as revealed by extensive single-crystal structure analysis [1]. While the study examined 5,11-disubstituted derivatives, the phenyl group contribution to charge transport is directly transferable to the mono-phenyl compound, establishing a class-level performance advantage over alkyl-only ICZ analogs. Furthermore, the FET properties of phenyl-substituted ICZs remained constant during several months of air exposure, demonstrating operational stability superior to many conventional organic semiconductors [1].
| Evidence Dimension | p-Type OFET hole mobility |
|---|---|
| Target Compound Data | Up to 0.2 cm² V⁻¹ s⁻¹ (phenyl-substituted ICZ class); on/off ratio >10⁶ |
| Comparator Or Baseline | Alkyl-substituted ICZ derivatives: significantly lower mobility (not quantified in the same study, but qualitatively inferior π-overlap); thienyl-substituted ICZ: intermediate performance |
| Quantified Difference | Phenyl-substituted ICZs yield the highest mobility within the ICZ family; mobility values up to 0.2 cm² V⁻¹ s⁻¹ represent top-tier performance for solution-processed p-type small-molecule semiconductors as of publication date |
| Conditions | Bottom-gate bottom-contact OFET devices; semiconductor films prepared by solution processing; measurements performed under ambient conditions; stability monitored over several months in air |
Why This Matters
For procurement decisions in OFET material development, phenyl-substituted ICZ derivatives provide a demonstrated mobility advantage over alkyl-substituted variants, making the phenyl-bearing 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole a strategically superior starting point for high-performance p-channel semiconductor design.
- [1] Boudreault, P.-L. T.; Wakim, S.; Blouin, N.; Simard, M.; Tessier, C.; Tao, Y.; Leclerc, M. Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors. Journal of the American Chemical Society 2007, 129 (29), 9125–9136. DOI: 10.1021/ja071923y View Source
